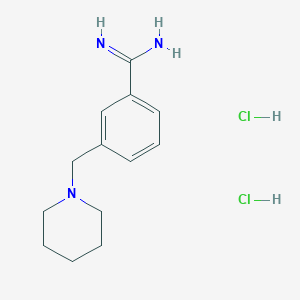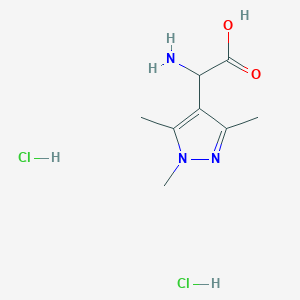
5-Bromo-3-(phenylthio)pyridin-2-amine
Overview
Description
Scientific Research Applications
Chemoselective Amination
The compound 5-Bromo-3-(phenylthio)pyridin-2-amine is used in chemoselective amination reactions. For instance, Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated that amination of polyhalopyridines, catalyzed by a palladium-Xantphos complex, predominantly yields amino pyridine products with high chemoselectivity and yield (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Synthesis of Novel Pyridine Derivatives
Gulraiz Ahmad and colleagues (2017) utilized 5-bromo-2-methylpyridin-3-amine, closely related to 5-Bromo-3-(phenylthio)pyridin-2-amine, in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These derivatives showed potential as chiral dopants for liquid crystals and demonstrated biological activities such as anti-thrombolytic and biofilm inhibition (Gulraiz Ahmad et al., 2017).
Fluorescence Studies
R. Toche and S. Chavan (2013) investigated the effects of donor-acceptor substituents on the fluorescence behavior of thieno[3, 2-c]pyridine derivatives. This research contributes to the understanding of the fluorescence properties of compounds related to 5-Bromo-3-(phenylthio)pyridin-2-amine (R. Toche & S. Chavan, 2013).
Furopyridines Reactions
S. Shiotani and H. Morita (1992) described the reactions of furopyridines, which are structurally related to 5-Bromo-3-(phenylthio)pyridin-2-amine, with various alkyl lithiums. This research provides insight into the lithiation and substitution reactions of similar compounds (S. Shiotani & H. Morita, 1992).
properties
IUPAC Name |
5-bromo-3-phenylsulfanylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2S/c12-8-6-10(11(13)14-7-8)15-9-4-2-1-3-5-9/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXBIPILRFHEOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(phenylthio)pyridin-2-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1372013.png)
![2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1372015.png)
![2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372016.png)
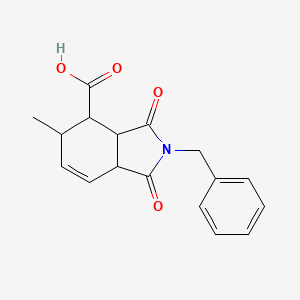

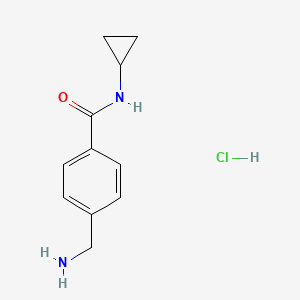

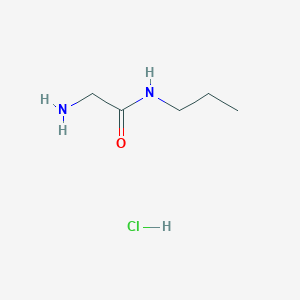
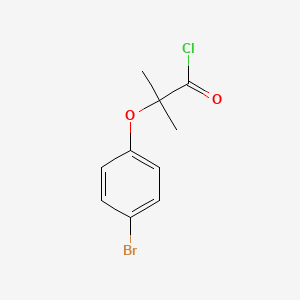
amine dihydrochloride](/img/structure/B1372028.png)
![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1372030.png)
![tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate](/img/structure/B1372031.png)
